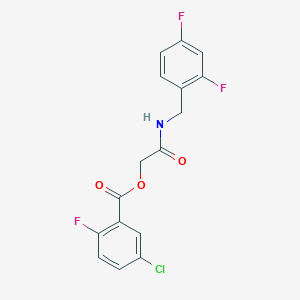

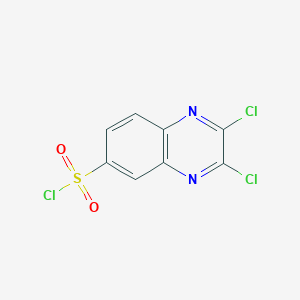

![molecular formula C15H17N3OS B2425442 2-丁基硫代-3-甲基-5H-嘧啶并[5,4-b]吲哚-4-酮 CAS No. 537668-26-1](/img/structure/B2425442.png)

2-丁基硫代-3-甲基-5H-嘧啶并[5,4-b]吲哚-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one, commonly known as BMPI, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMPI is a member of the pyrimidoindole family of compounds and is known for its unique structure and properties.

科学研究应用

Anti-Cancer Activity

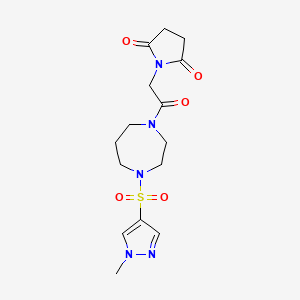

The compound has shown promising anti-cancer potential. In a study by Feng et al., a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized. These compounds demonstrated moderate to excellent antiproliferative activity against cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, intermediate 3 exhibited inhibitory effects with IC50 values ranging from 50.30 μM to 60.31 μM. Additionally, compounds 4a–4d, bearing sulfonyl groups, showed significant antiproliferative activity, with compound 4c being the most potent (IC50 values of 13.71 μM, 9.42 μM, 15.06 μM, and 14.77 μM). The introduction of sulfonyl groups enhanced the compound’s anti-tumor properties. Alkyl-substituted compounds (4e–4g) also displayed good antiproliferative activity, with compound 4g having an IC50 value below 30 μM. These findings suggest that 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives hold promise as anti-cancer agents .

Cytotoxic Activity

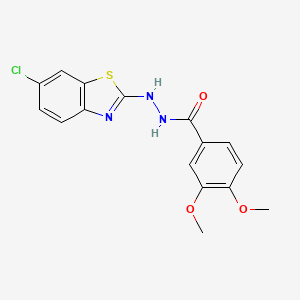

Hydrazide-based derivatives of this compound have shown potent cytotoxic activity. Hydrazides 12 and 13, obtained through hydrazinolysis of esters, exhibited significant cytotoxic effects against the MCF-7 cell line. Their IC50 values (4.25 μM and 5.35 μM, respectively) were comparable to that of the standard drug 5-fluorouracil (IC50 6.98 μM) .

Allene Group Bearing Compound

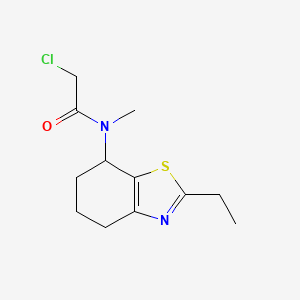

Compound 88, derived from reductive amination and intramolecular alkyne radical cyclization, bears an allene group. Further investigation into its properties and potential applications is warranted .

作用机制

Target of Action

Similar compounds have been found to targetc-Met , a receptor tyrosine kinase . This receptor plays a crucial role in cancer cell survival, proliferation, and metastasis .

Mode of Action

It’s suggested that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner . Molecular docking studies reveal that these compounds bind in the active site of c-Met , potentially disrupting its function and leading to the inhibition of cancer cell growth.

Biochemical Pathways

Compounds that target c-met are known to affect thePI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell growth, survival, and metabolism . Inhibition of this pathway can lead to the suppression of tumor growth and metastasis .

Result of Action

The compound has been found to exhibit antiproliferative activity against cancer cells . It inhibits the growth of cancer cells in a dose-dependent manner . The cytolytic activity, which refers to the destruction of the cell membrane, is also markedly inhibited .

属性

IUPAC Name |

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-3-4-9-20-15-17-12-10-7-5-6-8-11(10)16-13(12)14(19)18(15)2/h5-8,16H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLYIDUNLDYLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride](/img/structure/B2425359.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)

![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2425379.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)